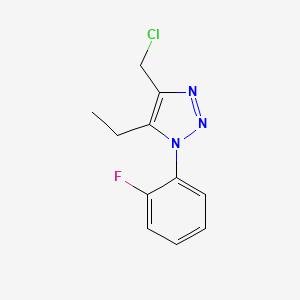
4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole (CMF-EFT) is a promising molecule in the field of organic synthesis. It is a triazole derivative of the phenyl group, containing a chlorine atom and an ethyl group. It is a versatile building block for the synthesis of various compounds and has been widely used in the fields of material science and medicine.
Applications De Recherche Scientifique
π-Hole Tetrel Bonding Interactions
Research by Ahmed et al. (2020) delves into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that demonstrate self-assembled dimer formation in the solid state through O⋯π-hole tetrel bonding interactions. The study emphasizes the influence of substituents on the nucleophilic/electrophilic nature of groups, affecting the interaction energy of the C⋯O tetrel bond. This work lays a foundational understanding of the intermolecular interactions facilitated by compounds like 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole, which could be pivotal in the development of novel materials and molecular recognition processes (Ahmed et al., 2020).
Intermolecular Interactions in 1,2,4-Triazoles
Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, investigating their intermolecular interactions. These compounds displayed a range of interactions, including C–H⋯O, C–H⋯SC, and lp⋯π interactions, with their nature and energetics characterized through various analytical techniques. Such interactions are crucial for the understanding of molecular assembly, recognition, and the potential bioactivity of these compounds (Shukla et al., 2014).
Antimicrobial Screening
Rezki et al. (2017) investigated the antimicrobial potency of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains. The study showcased the synthesis and characterization of these compounds, followed by an in vitro assessment of their antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of this compound derivatives in the development of new antimicrobial agents (Rezki et al., 2017).
Propriétés
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-2-10-9(7-12)14-15-16(10)11-6-4-3-5-8(11)13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDIZQLKKKBCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


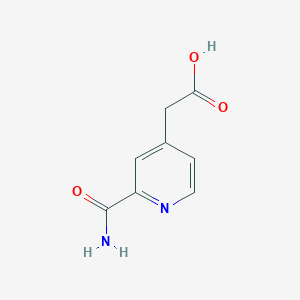
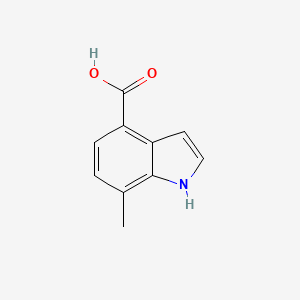
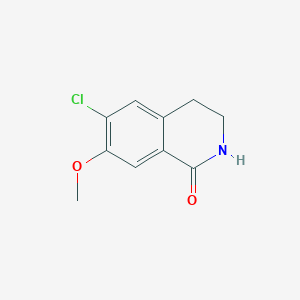
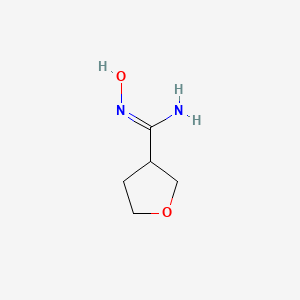

![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
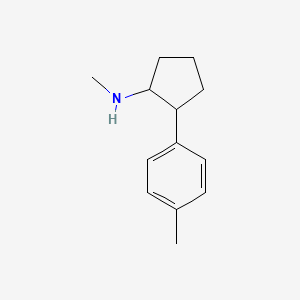

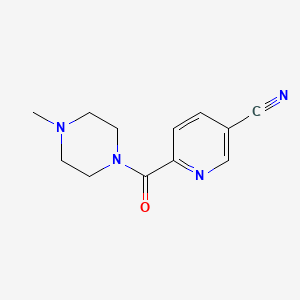
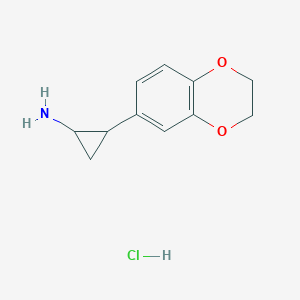
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)

